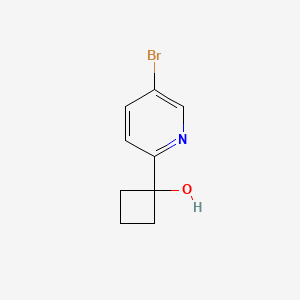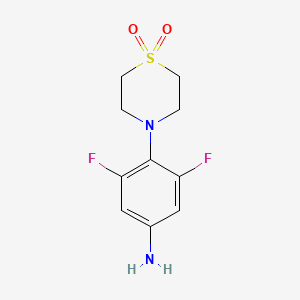
((2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine) is an organophosphorus compound. It is a member of the phosphine family, which are compounds containing a phosphorus atom bonded to three organic groups. This compound is particularly notable for its use as a ligand in coordination chemistry, where it can form complexes with various metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine) typically involves the reaction of chlorodiphenylphosphine with a Grignard reagent. The general reaction can be represented as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3\text{(C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
((2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, which can be further utilized in various chemical processes.
科学研究应用
((2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
作用机制
The mechanism by which ((2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine) exerts its effects involves its ability to act as a ligand. It can coordinate with metal ions, forming stable complexes that can participate in various catalytic cycles. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes .
相似化合物的比较
Similar Compounds
Methyldiphenylphosphine: Similar in structure but with a methyl group instead of the dioxolane ring.
Dimethylphenylphosphine: Contains two methyl groups and one phenyl group attached to the phosphorus atom.
Diphenylphosphine: Lacks the dioxolane ring and has two phenyl groups attached to the phosphorus atom.
Uniqueness
((2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine) is unique due to the presence of the dioxolane ring, which can influence its steric and electronic properties. This makes it a versatile ligand in coordination chemistry, offering different reactivity and selectivity compared to other phosphines .
属性
分子式 |
C31H32O2P2 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC 名称 |
[5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3 |
InChI 键 |
VCHDBLPQYJAQSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4H-Benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B8813987.png)









